Beloxepin
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Overview
Description
Beloxepin is a small molecule drug that acts as a serotonin 2 receptor antagonist and a norepinephrine reuptake inhibitor. It was initially developed by Merck Sharp & Dohme Corporation for the treatment of major depressive disorder and pain . The molecular formula of this compound is C19H21NO2 .
Preparation Methods
Beloxepin can be synthesized through various methods. One such method involves the use of 1,4-butanediol as a key starting material, which is then diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-y1 hydrochloride using potassium carbonate as a base . Another method involves the synthesis of (−)-Beloxepin and (+)-Beloxepin, which are enantiomers of the compound .
Chemical Reactions Analysis
Beloxepin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium carbonate, N,N-dimethyl acetamide, and various protecting groups . The major products formed from these reactions include intermediates such as spiro-tosyl salts and other derivatives .
Scientific Research Applications
In chemistry, it is used as a model compound for studying serotonin 2 receptor antagonists and norepinephrine reuptake inhibitors . In biology and medicine, Beloxepin has been investigated for its potential therapeutic effects in treating major depressive disorder and pain . Additionally, it has been studied for its effects on brain-derived neurotrophic factor mRNA induction in the hippocampus .
Mechanism of Action
Beloxepin exerts its effects by acting as a serotonin 2 receptor antagonist and a norepinephrine reuptake inhibitor . This dual mechanism of action allows it to modulate the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and pain perception . The molecular targets of this compound include the serotonin 2 receptor and the norepinephrine transporter .
Comparison with Similar Compounds
Beloxepin is unique in its dual mechanism of action as both a serotonin 2 receptor antagonist and a norepinephrine reuptake inhibitor. Similar compounds include other serotonin 2 receptor antagonists and norepinephrine reuptake inhibitors, such as fluoxetine and doxepin . this compound’s specific combination of these two mechanisms sets it apart from other compounds in its class .
Properties
CAS No. |
135928-30-2 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2S,7S)-4,16-dimethyl-14-oxa-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaen-7-ol |
InChI |
InChI=1S/C19H21NO2/c1-13-6-5-7-14-16-12-20(2)11-10-19(16,21)15-8-3-4-9-17(15)22-18(13)14/h3-9,16,21H,10-12H2,1-2H3/t16-,19-/m1/s1 |
InChI Key |
RPMDQAYGQBREBS-VQIMIIECSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)[C@H]3CN(CC[C@]3(C4=CC=CC=C4O2)O)C |
SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C3CN(CCC3(C4=CC=CC=C4O2)O)C |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2,3,4,4a,13b-hexahydro-2,10-dimethyldibenz(2,3:6,7)oxepino(4,5-c)pyridin-4a-ol ORG 4428 ORG4428 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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